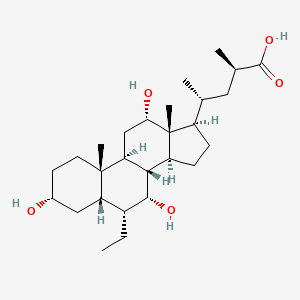

Macranthoidin B

Vue d'ensemble

Description

Applications De Recherche Scientifique

En chimie, elle est utilisée comme produit naturel pour étudier les structures des saponines et leurs propriétés . En biologie, il a été démontré que la Macranthoidine B module les principales voies métaboliques et améliore la production d'espèces réactives de l'oxygène (ROS), ce qui conduit à la cytotoxicité et à l'apoptose des cellules cancéreuses . En médecine, elle est étudiée pour son potentiel en tant qu'agent anticancéreux en raison de sa capacité à induire l'apoptose médiée par les ROS dans les cellules cancéreuses colorectales . De plus, la Macranthoidine B a des applications dans l'industrie pharmaceutique en tant qu'agent thérapeutique potentiel pour le traitement de diverses maladies .

Mécanisme d'action

Le mécanisme d'action de la Macranthoidine B implique l'induction du stress oxydatif et de l'apoptose médiée par les ROS dans les cellules cancéreuses . La Macranthoidine B augmente la production de ROS en modulant les principales voies métaboliques, ce qui conduit à l'activation de la caspase-3 et à l'apoptose subséquente . Les cibles moléculaires de la Macranthoidine B comprennent diverses sélénoprotéines et enzymes impliquées dans la régulation du stress oxydatif . En inhibant l'activité de ces protéines, la Macranthoidine B perturbe le délicat équilibre des niveaux de ROS dans les cellules cancéreuses, ce qui conduit finalement à la mort cellulaire .

Mécanisme D'action

Target of Action

Macranthoidin B primarily targets colorectal cancer cells . It induces oxidative stress and reactive oxygen species (ROS) mediated-apoptosis, which are effective strategies in anticancer therapy .

Mode of Action

This compound increases ROS generation in colorectal cancer cells . This is achieved by modulating key metabolic pathways . The superoxide production with this compound exposure in colorectal cancer cells was measured using lucigenin chemiluminescence and real-time PCR .

Biochemical Pathways

This compound modulates key metabolic pathways to enhance ROS generation . A total of 236 metabolites were identified in HCT-116 cells, in which 31 metabolites were determined to be significantly regulated after this compound exposure . Key metabolites include glucose, fructose, citrate, arginine, phenylalanine, and S-adenosylhomocysteine (SAH), suggesting specific modulation of metabolism on carbohydrates, amino acids and peptides, lipids, nucleotide, cofactors, and vitamins in HCT-116 colorectal cancer cells with this compound treatment .

Result of Action

This compound represses colorectal cancer cell proliferation by inducing ROS-mediated apoptosis . It also inhibits the growth of colorectal cancer xenografts in mice . The apoptosis of colorectal cancer cells was determined by Western blotting and annexin V-FITC/PI staining .

Analyse Biochimique

Biochemical Properties

Macranthoidin B interacts with various biomolecules in the cell, influencing biochemical reactions . It has been found to modulate key metabolic pathways, leading to an increase in reactive oxygen species (ROS) generation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It inhibits the proliferation of Hepa1-6 cells, a mouse liver cancer cell line . This inhibition is associated with an increase in ROS levels, elevated malondialdehyde (MDA) contents, and decreased glutathione (GSH) level, GSH-Px activity, and superoxide dismutase (SOD) activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules within the cell . It has been shown to induce ROS-mediated apoptosis in cancer cells . This involves the modulation of key metabolic pathways, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings

Metabolic Pathways

This compound is known to modulate key metabolic pathways, leading to changes in metabolite levels .

Méthodes De Préparation

La Macranthoidine B est principalement extraite de sources naturelles, notamment des boutons floraux séchés de Lonicera macranthoides . Le processus d'extraction consiste à sécher les boutons floraux, puis à les extraire à l'aide d'un solvant, comme l'éthanol ou le méthanol. L'extrait est ensuite purifié à l'aide de techniques chromatographiques telles que la chromatographie liquide haute performance (CLHP) pour isoler la Macranthoidine B .

Analyse Des Réactions Chimiques

La Macranthoidine B subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la Macranthoidine B peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut entraîner la formation de dérivés désoxy .

Comparaison Avec Des Composés Similaires

La Macranthoidine B est unique parmi les saponines triterpénoïdes en raison de sa structure spécifique et de ses activités biologiques. Des composés similaires comprennent d'autres saponines extraites de Lonicera macranthoides, telles que les saponines à base d'hédéragénine et l'acide oléanolique . Bien que ces composés partagent certaines similitudes structurales, la Macranthoidine B possède des activités biologiques distinctes, notamment sa puissante capacité à induire l'apoptose médiée par les ROS dans les cellules cancéreuses . Cela fait de la Macranthoidine B un composé précieux pour de futures recherches et des applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H106O32/c1-25-36(71)51(95-55-48(83)44(79)50(31(21-68)91-55)94-54-46(81)42(77)39(74)30(20-67)90-54)49(84)57(88-25)96-52-37(72)28(70)22-86-58(52)93-35-11-12-61(4)33(62(35,5)24-69)10-13-64(7)34(61)9-8-26-27-18-60(2,3)14-16-65(27,17-15-63(26,64)6)59(85)97-56-47(82)43(78)40(75)32(92-56)23-87-53-45(80)41(76)38(73)29(19-66)89-53/h8,25,27-58,66-84H,9-24H2,1-7H3/t25-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,61-,62-,63+,64+,65-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKINZCVTEPSBCI-ZBXZRPIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H106O32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136849-88-2 | |

| Record name | Macranthoidin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136849882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MACRANTHOIDIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S74S1AGHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.